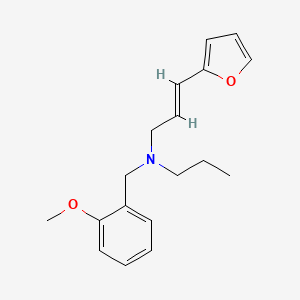![molecular formula C13H16ClNO3S2 B5904553 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)
4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide is a chemical compound that has been widely studied in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of thiomorpholine derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mecanismo De Acción
The exact mechanism of action of 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the modulation of various cellular signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation, oxidative stress, and cell proliferation, all of which are targeted by the compound.
Biochemical and Physiological Effects
Studies have shown that 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide has a range of biochemical and physiological effects. For example, the compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, the compound has been shown to reduce oxidative stress and enhance antioxidant activity, which can help to protect cells from damage caused by reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide in lab experiments is its ability to target multiple cellular pathways. This makes it a potentially useful therapeutic agent for a wide range of diseases. However, one limitation of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and require specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide. One area of interest is the development of novel formulations of the compound that can enhance its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, future research could explore the use of 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness.
Métodos De Síntesis
The synthesis of 4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 2-chlorobenzylamine with thiomorpholine-4-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. This process results in the formation of the desired compound, which can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's anti-inflammatory properties, which have been found to be effective in treating various inflammatory conditions, such as arthritis and asthma. Other studies have explored the compound's antioxidant and antitumor effects, which have shown promising results in preclinical trials.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S2/c14-12-4-2-1-3-11(12)9-19-10-13(16)15-5-7-20(17,18)8-6-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQGTZNKSKJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5904472.png)


![N-ethyl-2-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5904501.png)
![1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)

![4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5904536.png)

![N-isopropyl-2-(1-propylpiperidin-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904543.png)
![6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B5904545.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5904548.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide](/img/structure/B5904559.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-[2-(2,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B5904566.png)